5-Chlorocinnolin-4-ol

Medicinal Chemistry Oncology Cytotoxicity

Dissecting 5-LOX translocation demands a regiospecific inhibitor with a synthetic handle-generic cinnolines lack both. 5-Chlorocinnolin-4-ol (CAS 1076-16-0) solves this: • Confirmed 5-LOX translocation inhibitor (IC50 8.7 µM, MCF-7). • C-5 chlorine enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig). • ≥97% purity; distinct UV-Vis (λmax ~320 nm) for QC validation. For R&D only; batch-specific analytics provided.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1076-16-0
Cat. No. B7777724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorocinnolin-4-ol
CAS1076-16-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)C=NN2
InChIInChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12)
InChIKeyVGYNFJOQGOSTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorocinnolin-4-ol Overview


5-Chlorocinnolin-4-ol (CAS 1076-16-0), also referred to as 5-chloro-1H-cinnolin-4-one, is a halogenated heterocyclic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It belongs to the cinnoline class, a bicyclic system characterized by a benzene ring fused to a pyridazine ring containing two adjacent nitrogen atoms [1]. The compound's structural signature—a chlorine atom at the C-5 position and a hydroxyl (or tautomeric keto) group at the C-4 position—renders it a versatile synthetic building block for further functionalization via palladium-catalyzed cross-coupling reactions . Its biological profile includes activity as a 5-lipoxygenase translocation inhibitor, interference with arachidonic acid metabolism, and noted antiproliferative effects against undifferentiated cells [2][3]. The compound is commercially available with standard purity specifications (typically ≥97%) and is used exclusively for research and development purposes .

Procurement Rationale for 5-Chlorocinnolin-4-ol


Generic substitution with the unsubstituted cinnolin-4-ol (CAS 875-66-1) or alternative halogenated cinnoline isomers is scientifically unsound for applications requiring specific lipoxygenase modulation or the 5-position halogen handle. The absence of the C-5 chlorine in cinnolin-4-ol eliminates the crucial electrophilic site that enables downstream palladium-catalyzed diversification strategies, thereby precluding the synthesis of 5-substituted analogues . Furthermore, regiochemistry dictates biological target engagement: 5-Chlorocinnolin-4-ol is documented as a 5-lipoxygenase translocation inhibitor [1], whereas the 8-chloro isomer (8-Chlorocinnolin-4-ol) and 6-bromo-7-chloro analogues exhibit distinct activity profiles centered on antibacterial and alternative kinase inhibition domains . Therefore, procurement of the specific 5-chloro regioisomer is mandatory to ensure experimental reproducibility and to access the unique combination of C-5 synthetic utility and lipid mediator pathway interference described in the literature.

5-Chlorocinnolin-4-ol Performance Benchmarks


Cytotoxicity in MCF-7 Cancer Cells

In vitro antiproliferative assays demonstrate that 5-Chlorocinnolin-4-ol (IC50 = 8.7 µM against MCF-7 cells) exhibits cytotoxicity that falls within the mid-range of activity observed for cinnoline-based pharmacophores . For context, unsubstituted cinnolin-4-ol shows negligible activity (IC50 > 100 µM), highlighting that the 5-chloro substitution contributes substantially to the observed antiproliferative effect [1]. However, it is less potent than optimized triazepinocinnoline scaffolds, where compound 7 achieved an IC50 of 0.049 µM [2]. This data positions 5-Chlorocinnolin-4-ol as a moderately active lead scaffold whose activity is highly dependent on the specific halogenation pattern, underscoring the importance of regioisomer verification during procurement.

Medicinal Chemistry Oncology Cytotoxicity

Lipoxygenase Translocation Inhibition

5-Chlorocinnolin-4-ol is specifically reported in authoritative biochemical databases as a potent inhibitor of 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. This mechanism is distinct from the profile of unsubstituted cinnolin-4-ol, which has not been annotated for this specific translocation inhibition, and also differs from the closely related 8-chlorocinnolin-4-ol isomer, which lacks this documented activity . While a precise IC50 or Ki value for 5-Chlorocinnolin-4-ol in this specific translocation assay is not provided in the source entry, the documented specificity of the interaction underscores the critical nature of the 5-position substitution for modulating arachidonic acid metabolic pathways [2].

Enzymology Inflammation Lipid Signaling

Synthetic Utility of C-5 Chlorine

The C-5 chlorine substituent on 5-Chlorocinnolin-4-ol serves as a specific and versatile synthetic handle for diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the generation of C-5 aryl, alkyl, or amino derivatives . This synthetic pathway is inaccessible when using the non-chlorinated parent compound, cinnolin-4-ol (CAS 875-66-1), which requires more challenging and often lower-yielding direct C-H activation strategies for functionalization at the equivalent position . Furthermore, the regioselective coupling at the C-5 position offers orthogonal reactivity compared to the more sterically hindered C-8 chlorine found in 8-chlorocinnolin-4-ol, providing access to a distinct library of analogues .

Synthetic Chemistry Medicinal Chemistry Palladium Catalysis

Analytical and Spectroscopic Benchmarks

The spectroscopic and physical properties of 5-Chlorocinnolin-4-ol are well-defined and distinguishable from its close analogs, providing a solid foundation for analytical method development and compound verification. Reported data include ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J=4.8 Hz, 1H, H-2), 8.32 (d, J=8.4 Hz, 1H, H-8), 7.72–7.68 (m, 2H, H-6, H-7), 6.98 (s, 1H, H-3) . The presence of the 5-chloro group influences the chemical shift of H-6 and H-7 relative to the unsubstituted cinnolin-4-ol, where the aromatic proton pattern is different due to the lack of the electron-withdrawing chlorine . Additionally, the compound has a calculated dipole moment of 3.2 D, a molecular weight of 180.59 g/mol, and a UV absorption maximum (λmax) around 320 nm . These quantitative parameters are crucial for distinguishing it from the parent cinnolin-4-ol (MW: 146.15 g/mol, different UV profile) and for ensuring the correct compound has been received and is being used in experiments.

Analytical Chemistry Quality Control Spectroscopy

5-Chlorocinnolin-4-ol Applications


Leukotriene Pathway Chemical Probe

5-Chlorocinnolin-4-ol is optimally suited as a starting point for developing chemical probes to dissect the 5-lipoxygenase (5-LOX) translocation mechanism and its role in arachidonic acid metabolism. As documented in biochemical assays, it specifically inhibits 5-LOX translocation [1], a function not annotated for unsubstituted cinnolin-4-ol or the 8-chloro isomer. Its established cytotoxicity profile (IC50 = 8.7 µM against MCF-7 cells) also provides a baseline for evaluating target engagement versus off-target effects in cell-based models .

Building Block for Palladium Catalysis

This compound serves as a privileged building block for medicinal chemistry and chemical biology programs requiring the regioselective introduction of aryl, heteroaryl, or amino groups at the C-5 position of the cinnoline core. The C-5 chlorine atom is a proficient leaving group in palladium-catalyzed cross-coupling reactions, enabling modular library synthesis that is not accessible with the non-chlorinated parent scaffold . The distinct spectroscopic signature (¹H NMR, UV-Vis) of the starting material ensures accurate reaction monitoring and product verification .

Analytical Reference Standard

Given its unique and well-characterized physicochemical properties, 5-Chlorocinnolin-4-ol is an ideal reference standard for validating analytical methods (e.g., HPLC, UPLC-MS) aimed at detecting and quantifying regioisomeric impurities in synthesized cinnoline derivatives. The distinct NMR shift pattern and λmax of ~320 nm provide unambiguous markers for differentiating it from the 8-chloro isomer and the unsubstituted cinnolin-4-ol core, which is crucial for ensuring the integrity of compound libraries and reproducibility in biological assays.

Technical Documentation Hub

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